REACTION_CXSMILES
|
Cl[CH2:2][CH:3]=O.[NH2:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]>C(O)C>[N:5]1[CH:2]=[CH:3][N:14]2[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=12
|
Name
|
|
Quantity
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6.6 mL
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Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
35 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 14 hours
|
Duration
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14 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
the crude material is triturated with EtOH-Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C(=CC=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |